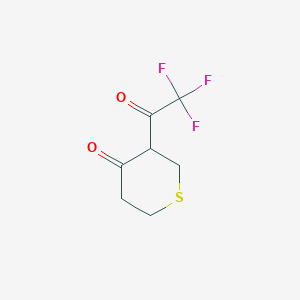

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

Vue d'ensemble

Description

Synthesis Analysis

Intramolecular Dieckmann Condensation

The most common method for synthesizing tetrahydro-4H-thiopyran-4-ones involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this process occurs in the presence of NaOMe, NaH, or other bases. The intermediates formed during this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which undergo hydrolysis and decarboxylation by heating in 10–15% H2SO4. The initial 3,3’-thiodipropanoates can be obtained from 3,3’-thiodipropionic acid or through a reaction of methyl acrylate with sodium hydrosulfide. Additionally, alkylation (arylation, alkenylation) of tetrahydrothiopyrans at the C-3 atom can be performed using corresponding halides in the presence of NaH. Deallyloxycarbonylation can also be achieved using Pd(PPh3)4 in the presence of morpholine .

Addition of Hydrogen Sulfide Derivatives to Divinyl Ketones

Another effective method involves double addition of hydrogen sulfide, hydrosulfide, or sodium sulfide to divinyl ketones. The reactions of divinyl ketones with Na2S in tert-butyl methyl ether medium, in the presence of tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate, result in stereoselective formation of (2R,6S)-2,6-diaryltetrahydro-4H-thiopyran-4-ones. A cyclization using NaSH in carbonate buffer solution (pH 8.9) leads to the formation of (2S,6S)-2,6-diaryl derivatives with high diastereoselectivity .

Molecular Structure Analysis

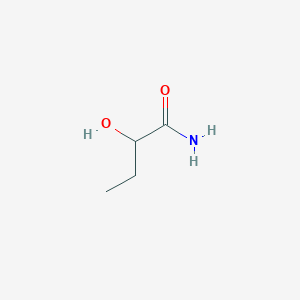

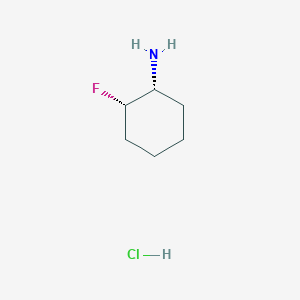

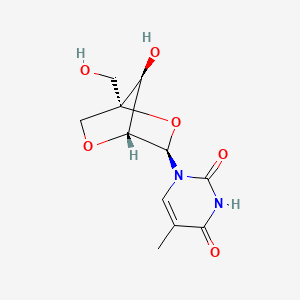

The molecular structure of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one consists of a tetrahydrothiopyran ring with a trifluoroacetyl group attached. The trifluoroacetyl moiety contributes to its reactivity and properties. The 3D structure can be visualized using molecular modeling tools .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis Applications

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one is utilized in various synthesis applications, demonstrating its versatility in chemical reactions. Yadav et al. (2009) detailed a three-component coupling procedure to produce 4-arylthiotetrahydropyrans with all cis-selectivity, indicating the compound's utility in introducing thiol groups on a tetrahydropyran ring. Similarly, Shaabani et al. (2005) noted that 1,1,3,3-N,N,N′,N′-Tetramethylguanidinium trifluoroacetate, an ionic liquid, efficiently promotes the one-pot synthesis of pyran annulated heterocyclic systems, emphasizing the compound's role in facilitating efficient and rapid synthesis procedures. Lin et al. (2016) described how the trifluoroacetic acid adduct of a tetranuclear zinc cluster catalyzes per-O-acetylation and de-O-acetylation of carbohydrates, showcasing the compound's dual-purpose catalytic ability. These studies collectively highlight the compound's significant role in facilitating complex synthesis reactions and its catalytic properties in different chemical processes (Yadav et al., 2009, Shaabani et al., 2005, Lin et al., 2016).

Cyclization and Cycloaddition Reactions

The compound is actively involved in cyclization and cycloaddition reactions. Sosnovskikh et al. (2007) demonstrated that 3-(Trifluoroacetyl)chromones undergo heterodiene cycloaddition, producing novel fused pyrans with high stereoselectivity. Hart and Bennett (2003) reported that trifluoroacetic acid efficiently catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans. These studies emphasize the compound's pivotal role in promoting cyclization reactions, contributing to the synthesis of complex heterocyclic structures with high stereoselectivity and efficiency (Sosnovskikh et al., 2007, Hart & Bennett, 2003).

Functionalized Compound Synthesis

The compound also aids in the synthesis of functionalized compounds. For instance, Mamat et al. (2008) highlighted the synthesis of functionalized 3-(trifluoromethyl)phenols through formal [3+3] cyclization, resulting in new functionalized dihydropyrans. This underlines the compound's crucial role in the synthesis of functionalized materials, contributing to the diversification of chemical libraries and the potential development of novel compounds (Mamat et al., 2008).

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroacetyl)thian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFIQOLOLYNACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(C1=O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664352 | |

| Record name | 3-(Trifluoroacetyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one | |

CAS RN |

2064-82-6 | |

| Record name | 3-(Trifluoroacetyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

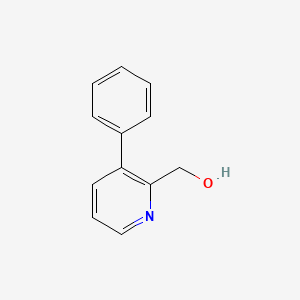

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

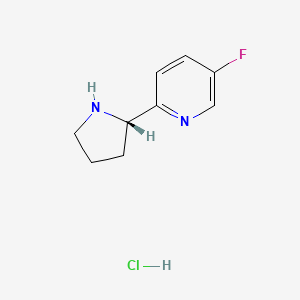

![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)